Acyloins
Acylins are a class of organic compounds that play significant roles in various chemical and pharmaceutical applications. Structurally, acyloins consist of an aromatic ring system fused with an aldehyde or ketone group through a methylene bridge. These molecules often exhibit unique reactivity due to their conjugated systems, making them valuable intermediates for the synthesis of complex organic structures.
Acyloins find extensive use in pharmaceuticals as precursors for drug development, particularly in the synthesis of bioactive compounds and natural product analogues. Their ability to undergo diverse chemical transformations makes them versatile building blocks in medicinal chemistry. Additionally, they have applications in agrochemicals, serving as intermediates for herbicides and pesticides.
Due to their structural complexity and functional diversity, acyloins are also explored in materials science for the synthesis of advanced polymers and composites with enhanced properties. The chemical reactivity of these compounds allows for the introduction of various functional groups, which can tailor their performance for specific applications.
Overall, acyloins represent a dynamic class of molecules with wide-ranging potential in both academic research and industrial settings.

Estructura | Nombre químico | CAS | MF |
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Pentenomycin III | 61230-36-2 | C8H10O5 |
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2-Hydroxy-2-methylcyclobutanone | 25733-27-1 | C5H8O2 |
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20-hydroxy-20-epi-tingenone | 52475-25-9 | C28H36O4 |
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(+)-8alpha-Hydroxy-11-driman-9-on | 55497-93-3 | C14H24O2 |
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Ketohakonanol | 18004-20-1 | C29H48O2 |
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(()-5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one | 71721-72-7 | C8H10O3 |
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3-Pentanone, 2-hydroxy-, (±)- | 118712-31-5 | C5H10O2 |
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2,5-Heptanedione, 6-hydroxy-6-methyl- | 123074-78-2 | C8H14O3 |
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3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpentanoyl)cyclohexa-2,4-dien-1-one | 59122-94-0 | C22H32O5 |
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3-Amino-5-hydroxy-5-vinyl-2-cyclopenten-1-one; (R)-form | 878633-73-9 | C7H9NO2 |
Literatura relevante
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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